molecular formula C3H8ClNO B6159662 N-(prop-2-en-1-yl)hydroxylamine hydrochloride CAS No. 52716-03-7

N-(prop-2-en-1-yl)hydroxylamine hydrochloride

Cat. No.: B6159662
CAS No.: 52716-03-7
M. Wt: 109.55 g/mol
InChI Key: GHZZMAGODSCBMH-UHFFFAOYSA-N
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Description

N-(prop-2-en-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C3H8ClNO and a molecular weight of 109.55 g/mol . It is a hydrochloride salt of N-(prop-2-en-1-yl)hydroxylamine, which is characterized by the presence of a hydroxylamine group attached to a prop-2-en-1-yl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)hydroxylamine hydrochloride typically involves the reaction of prop-2-en-1-ylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistent quality. The product is purified using techniques such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives. These products have various applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

N-(prop-2-en-1-yl)hydroxylamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)hydroxylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The hydroxylamine group can form covalent bonds with electrophilic centers, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(prop-2-en-1-yl)hydroxylamine hydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable reagent in various scientific and industrial applications .

Properties

CAS No.

52716-03-7

Molecular Formula

C3H8ClNO

Molecular Weight

109.55 g/mol

IUPAC Name

N-prop-2-enylhydroxylamine;hydrochloride

InChI

InChI=1S/C3H7NO.ClH/c1-2-3-4-5;/h2,4-5H,1,3H2;1H

InChI Key

GHZZMAGODSCBMH-UHFFFAOYSA-N

Canonical SMILES

C=CCNO.Cl

Purity

95

Origin of Product

United States

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